3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% (3-CFP-2-MBA) is an organic compound that is widely used in scientific research. It is a type of carboxylic acid and is composed of a benzene ring with a chlorine, fluorine and methoxy substituents. This compound has a wide range of applications in research, particularly in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 3-chloro-4-fluoro-2-methoxybenzamide. It is also used as a reagent in biochemical and pharmacological studies, as well as in the synthesis of pharmaceuticals. Additionally, it has been used in studies of the inhibition of enzymes, such as cyclooxygenase and lipoxygenase.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase and lipoxygenase enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation. By inhibiting these enzymes, 3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% may be able to reduce inflammation.
Biochemical and Physiological Effects
3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% has been studied for its effects on various biochemical and physiological processes. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been found to inhibit the production of prostaglandins and leukotrienes. It has also been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes.
Advantages and Limitations for Lab Experiments
3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is readily available and can be synthesized in a relatively short amount of time. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is not very soluble in water and can be toxic at high concentrations.
Future Directions
There are several potential future directions for research involving 3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further explore its anti-inflammatory, analgesic, and antipyretic effects. Additionally, further research into its mechanism of action and its effects on various biochemical and physiological processes could provide valuable insights into its therapeutic potential. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective synthesis techniques.
Synthesis Methods
3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95% is synthesized using a three-step process. The first step involves the reaction of 3-chloro-4-fluorophenol with methoxymethyl chloride in the presence of a strong base such as sodium hydroxide. This reaction yields 3-chloro-4-fluorophenylmethoxy methyl chloride. The second step involves the reaction of this product with sodium hydroxide in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields 3-chloro-4-fluorophenyl-2-methoxybenzyl chloride. The third and final step involves the reaction of this product with sodium hydroxide in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields 3-(3-Chloro-4-fluorophenyl)-2-methoxybenzoic acid, 95%.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-9(3-2-4-10(13)14(17)18)8-5-6-12(16)11(15)7-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJRNEMZGPVNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690545 |
Source
|
Record name | 3'-Chloro-4'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-64-2 |
Source
|
Record name | 3'-Chloro-4'-fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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